molecular formula C3H6ClN3S B13905065 1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride

Cat. No.: B13905065
M. Wt: 151.62 g/mol
InChI Key: XUTHTYLELWNVPX-UHFFFAOYSA-N
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Description

Vanadium-Dependent Haloperoxidase-Catalyzed Oxidative Dimerization

The oxidative dimerization of thioamides using vanadium-dependent haloperoxidases (VHPOs) represents a groundbreaking enzymatic strategy for synthesizing 1,2,4-thiadiazoles. This method leverages the catalytic activity of enzymes such as Curvularia inaequalis chloroperoxidase (CiVCPO) and Corallina pilulifera vanadium bromoperoxidase (CpVBPO) to facilitate intermolecular bond formation. The reaction employs hydrogen peroxide as a terminal oxidant and catalytic quantities of halide salts (e.g., KBr), enabling efficient halogen recycling within the enzymatic active site.

Optimal conditions for this transformation involve a biphasic system comprising PIPES buffer (pH 6.5) and acetonitrile (50% v/v), with enzyme loadings as low as 0.025 mol%. For instance, the dimerization of thiobenzamide under these conditions yields 3,5-diphenyl-1,2,4-thiadiazole in 42% yield within one hour. Scalability has been demonstrated through the preparative-scale synthesis of penicilliumthiamine B, an anticancer natural product, where 450 mg of the target compound was obtained via enzymatic oxidation of a functionalized thioamide precursor.

A key innovation lies in the iterative reuse of the aqueous reaction phase. Post-reaction extraction of the organic layer allows the residual aqueous phase—containing recycled halide ions and enzyme—to catalyze subsequent transformations without additional halide input. This feature significantly enhances the sustainability profile of the methodology, aligning with green chemistry principles.

Properties

Molecular Formula

C3H6ClN3S

Molecular Weight

151.62 g/mol

IUPAC Name

1,2,4-thiadiazol-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C3H5N3S.ClH/c4-1-3-5-2-7-6-3;/h2H,1,4H2;1H

InChI Key

XUTHTYLELWNVPX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NS1)CN.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(1,2,4-Thiadiazol-3-yl)methanamine Hydrochloride

General Synthetic Strategy

The synthesis of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride generally involves two main stages:

  • Construction of the 1,2,4-thiadiazole ring : This is typically achieved via cyclization reactions involving thiosemicarbazides or related precursors with appropriate carboxylic acid derivatives or acyl chlorides.
  • Introduction of the methanamine substituent : This can be performed by nucleophilic substitution or reductive amination on a suitable thiadiazole intermediate, followed by formation of the hydrochloride salt to enhance solubility and stability.

Specific Synthetic Routes

Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives

One well-established method for synthesizing 1,2,4-thiadiazole derivatives involves the cyclodehydration of thiosemicarbazide with aromatic or aliphatic carboxylic acids or their derivatives (e.g., acid chlorides) in the presence of dehydrating agents such as phosphorus oxychloride (POCl3). This method yields 1,2,4-thiadiazole-3-amine intermediates, which can be further functionalized.

Reaction Scheme:

$$
\text{R-COOH or R-COCl} + \text{Thiosemicarbazide} \xrightarrow[\text{POCl}_3]{\text{Heat}} \text{1,2,4-thiadiazol-3-amine derivative}
$$

  • Reaction conditions: Heating under reflux, typically 80–120 °C.
  • Solvents: Often chlorinated solvents like chloroform or dichloromethane.
  • Purification: Recrystallization from suitable solvents.
Introduction of Methanamine Group

The methanamine substituent at the 3-position can be introduced by reacting the thiadiazole intermediate with formaldehyde and ammonia or by reductive amination using methanamine sources under acidic conditions. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Typical conditions:

  • Solvent: Ethanol or methanol.
  • Temperature: Room temperature to reflux.
  • Acid: HCl gas or aqueous hydrochloric acid.
  • Purification: Crystallization or recrystallization from ethanol/methanol.

Representative Experimental Data

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
1 Thiosemicarbazide + carboxylic acid derivative + POCl3 Chloroform Reflux (80–120 °C) 6–12 hours 65–85 Cyclodehydration to thiadiazole amine
2 Thiadiazole intermediate + methanamine + HCl Ethanol/methanol RT to reflux 4–8 hours 70–90 Formation of hydrochloride salt
3 Purification Recrystallization N/A N/A N/A Enhances purity and stability

Alternative Synthetic Approaches

  • Copper-Catalyzed C-H Activation : Recent literature reports copper-catalyzed methods for functionalizing thiadiazole rings via C-H activation, enabling the introduction of amine groups under milder conditions with high selectivity. For example, copper acetate with ligands such as Xantphos in acetonitrile at 90–100 °C has been used for thiadiazole derivatization, although specific application to 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride requires adaptation.

  • Thionyl Chloride Mediated Cyclization : Some methods involve the reaction of hydrazones with thionyl chloride to form thiadiazoles, which can be subsequently aminated. This approach is useful for preparing various substituted thiadiazoles but may require additional steps for methanamine introduction.

Analytical Characterization and Purity Assessment

The synthesized 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride is typically characterized by:

These analytical techniques ensure the compound's identity and suitability for further research applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclodehydration with POCl3 Thiosemicarbazide + acid derivative Reflux, chlorinated solvent High yield, well-established Use of corrosive reagents
Reductive amination Thiadiazole intermediate + methanamine + HCl RT to reflux, ethanol/methanol Mild conditions, straightforward Requires pure intermediates
Copper-catalyzed C-H activation Cu(OAc)2, ligands, thiadiazole 90–100 °C, acetonitrile Selective functionalization Catalyst cost, optimization needed
Thionyl chloride cyclization Hydrazones + SOCl2 0 °C to RT Versatile for various derivatives Multiple steps, toxic reagents

Chemical Reactions Analysis

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Thiadiazole derivatives are explored as potential drugs for treating infections and inflammatory diseases. One specific application is the development of inhibitors targeting specific enzymes. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) acts as a selective allosteric inhibitor of kidney-type glutaminase (GLS) . Another instance can be found in the discovery of MK-8189, a Phase 2b clinical development drug for schizophrenia treatment, where a methyl-1,3,4-thiadiazole derivative is used to enhance potency and selectivity as a PDE10A inhibitor .

Agrochemicals

Thiadiazoles and their derivatives also have applications in the agrochemical field .

Synergistic Effects

Research indicates that 1,3,4-thiadiazole derivatives can act synergistically with other drugs to enhance their efficacy. For instance, a specific 1,3,4-thiadiazole molecule, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), combined with Amphotericin B (AmB), significantly lowers the necessary concentration of AmB, reducing the drug’s effective toxicity . Spectroscopic and theoretical studies suggest that C1 molecules cause disaggregation of AmB aggregates by interacting with AmB at locations where dimerization of the antibiotic molecules takes place, increasing the clinical efficacy of the antibiotic .

Other Potential applications

  • Building blocks Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Material development Utilized in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride with structurally related compounds, emphasizing differences in molecular architecture, physicochemical properties, and applications:

Compound Name Core Heterocycle Molecular Formula Molecular Weight Key Substituents Safety Profile (GHS) Applications
1-(1,2,4-Thiadiazol-3-yl)methanamine HCl 1,2,4-Thiadiazole C₃H₆ClN₃S 151.62* Methanamine, HCl Not available (inferred stable) Drug intermediates, agrochemicals
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl () 1,2,4-Triazole C₅H₁₁ClN₄ 162.62 Methyl, ethanamine, HCl Not provided Antifungal agents, kinase inhibitors
(R)-1-(Thiazol-2-yl)ethanamine HCl () Thiazole C₅H₈ClN₂S 164.65 Ethanamine, HCl, chiral center H302, H315, H319, H335 () Chiral ligands, antiviral research
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl () Imidazole C₁₂H₁₆ClN₃O 253.73 Methoxybenzyl, methanamine, HCl Avoid strong oxidants () Neurological drug candidates

Notes on Comparison:

  • Structural Differences : The 1,2,4-thiadiazole core distinguishes the target compound from triazole (), thiazole (), and imidazole () analogs. The sulfur atom in the thiadiazole ring enhances electrophilicity compared to nitrogen-rich triazoles.
  • Molecular Weight : The target compound has a lower molecular weight (151.62 g/mol*) than imidazole derivatives (253.73 g/mol), suggesting better bioavailability in drug design.
  • Safety : Thiazole-based analogs exhibit explicit toxicity warnings (e.g., H302: harmful if swallowed; ), whereas imidazole derivatives require precautions against oxidants (). Data for the thiadiazole compound is inferred from structural stability.
  • Applications : Thiadiazoles are often prioritized in antimicrobial and anticancer research due to their bioisosteric similarity to purines. Triazoles () are more common in antifungal therapies, while imidazoles () target neurological pathways.

*Calculated molecular weight based on formula C₃H₆ClN₃S.

Notes

Methodological Limitations : Direct data for 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride is sparse in the provided evidence; comparisons rely on analogs (). Experimental validation is required for precise pharmacological or toxicological profiles.

Synthetic Pathways : details a thiosemicarbazide-based synthesis for thiadiazole derivatives, which may be adaptable to the target compound.

Regulatory Considerations : Imidazole and thiazole derivatives () highlight the importance of GHS compliance in handling reactive heterocycles.

Biological Activity

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, and analgesic effects. This article explores the biological activity of this compound through various studies and research findings.

The compound is characterized by the presence of a thiadiazole ring, which influences its reactivity and biological properties. The synthesis of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride typically involves multi-step reactions that can yield various derivatives with enhanced biological activities.

Antimicrobial Activity

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various pathogens by interfering with microbial cell wall synthesis. The compound's efficacy against bacteria and fungi positions it as a candidate for further pharmacological development.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

Anti-inflammatory Properties

Research has shown that this thiadiazole derivative exhibits anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. For instance, studies have reported a decrease in pro-inflammatory cytokines in treated models.

Analgesic Effects

The analgesic properties of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride have also been noted in various studies. The mechanism appears to involve modulation of pain pathways, making it a candidate for pain management therapies .

The biological activity of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride is attributed to its ability to interact with various biological targets. The thiadiazole ring system allows for nucleophilic substitutions and electrophilic attacks, leading to the formation of active metabolites that exert their effects on microbial cells and inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride revealed that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. The study concluded that this compound could serve as an alternative treatment for resistant bacterial strains .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of the compound in animal models, significant reductions in paw edema were observed following administration. This suggests a potential role in treating inflammatory conditions such as arthritis .

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